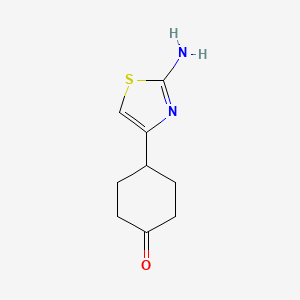

4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one

Description

4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one is a bicyclic compound featuring a cyclohexanone core substituted at the 4-position with a 2-amino-1,3-thiazole moiety. This structure combines the rigidity of the cyclohexanone ring with the electron-rich, heterocyclic thiazole group, making it a versatile scaffold for pharmaceutical and materials science applications. The compound’s molecular formula is C₉H₁₂N₂OS (molecular weight: 196.27 g/mol). Its ketone group and aromatic thiazole ring enable diverse reactivity, including hydrogen bonding and π-π interactions, which are critical in biological targeting and crystallization behavior .

Properties

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c10-9-11-8(5-13-9)6-1-3-7(12)4-2-6/h5-6H,1-4H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZQVELEPQKUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with cyclohexanone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The amino group and thiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed bioactivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one with structurally analogous compounds:

Key Observations :

- Cyclohexanone vs. Coumarin/Phenol: The ketone in this compound offers distinct electronic and steric properties compared to the lactone in coumarin or the hydroxyl group in phenol derivatives . This affects solubility and hydrogen-bonding capacity.

Crystallographic and Hydrogen-Bonding Behavior

- Hydrogen Bonding: The amine and ketone groups in this compound facilitate N–H···O and C=O···H interactions, critical for crystal packing. Similar patterns are observed in coumarin-thiazole hybrids .

- Software Tools : Structures of related compounds were validated using SHELXL and visualized via ORTEP-3 , emphasizing the importance of crystallographic accuracy .

Biological Activity

4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused to a cyclohexanone moiety, which contributes to its unique chemical properties. The presence of the amino group and thiazole ring allows for interactions with biological macromolecules, potentially influencing various biological pathways.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and other interactions with target proteins. It may act as an inhibitor of specific enzymes or receptors involved in critical cellular processes.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to inhibit bacterial growth effectively, suggesting that this compound may possess similar properties .

Anticancer Activity

Several studies have evaluated the anticancer potential of thiazole derivatives. In vitro assays have demonstrated that compounds similar to this compound can inhibit tumor cell proliferation across various cancer cell lines:

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole and cyclohexanone moieties can significantly affect biological activity. For example, substituents on the thiazole ring can enhance or diminish potency against specific targets:

- Electron-donating groups tend to increase activity.

- Hydrophobic substituents can also enhance binding affinity to target proteins.

Study on Anticancer Activity

In a study evaluating various thiazole derivatives, this compound was noted for its potent inhibitory effects on cancer cell lines. The compound exhibited an IC50 value of 0.07 µM against A549 lung carcinoma cells, indicating strong antiproliferative activity .

Study on Antimicrobial Properties

Another investigation into the antimicrobial efficacy of thiazole derivatives revealed that compounds with structural similarities to this compound displayed significant inhibition against various bacterial strains, reinforcing the potential application of this compound in treating infections .

Q & A

Q. What synthetic methodologies are suitable for preparing 4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving thioamide derivatives and α-haloketones. For example, refluxing 2-aminothiazole precursors with cyclohexanone derivatives in polar aprotic solvents (e.g., DMSO) under inert conditions may yield the target compound. Optimization of reaction parameters—such as temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios—is critical to achieving high yields (>60%). Post-synthesis purification via recrystallization (e.g., using ethanol-water mixtures) ensures purity .

Q. Which spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of amino (-NH₂) and carbonyl (C=O) groups via absorption bands at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch).

- ¹H/¹³C NMR : Identify cyclohexanone protons (δ ~2.0–2.5 ppm) and thiazole ring protons (δ ~6.5–7.5 ppm). Carbon signals for the thiazole C-4 and cyclohexanone carbonyl appear at δ ~160–170 ppm.

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) aligned with the molecular formula C₉H₁₁N₂OS (MW: 195.26 g/mol).

- UV-Vis : Assess conjugation effects; thiazole derivatives typically show λ_max ~250–300 nm due to π→π* transitions .

Q. How can crystallographic data for this compound be validated?

- Methodological Answer : Use programs like SHELXL for structure refinement and PLATON for symmetry checks and validation. Key steps include:

- Ensuring R-factor convergence (<5% for high-quality data).

- Validating hydrogen bonding networks via ORTEP-3 graphical analysis .

- Cross-referencing with the Cambridge Structural Database (CSD) to identify atypical bond lengths/angles .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

- Methodological Answer : Perform graph set analysis (as per Etter’s rules) to classify hydrogen bonds (e.g., D—H···A motifs). Use single-crystal X-ray diffraction to determine:

- Donor-Acceptor Distances : Typically 2.8–3.2 Å for N—H···O/N interactions.

- Angle Geometry : Angles >150° indicate strong directional bonding.

These networks impact solubility, melting points, and mechanochemical behavior, which are critical for formulation studies .

Q. What computational strategies predict the compound’s bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Focus on thiazole’s amino group as a hydrogen-bond donor.

- QSAR Studies : Corrogate electronic parameters (e.g., HOMO/LUMO energies) with experimental IC₅₀ values to design analogs with enhanced activity.

- MD Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., 100 ns trajectories in explicit solvent) .

Q. How to address contradictions in crystallographic refinement data?

- Methodological Answer :

- Twinned Data : Use SHELXL’s TWIN/BASF commands to model twinning fractions.

- Disorder Modeling : Apply PART instructions to resolve overlapping atomic positions.

- Validation Tools : Leverage CheckCIF to flag outliers in displacement parameters or bond valence sums. Cross-validate with spectroscopic data to resolve ambiguities .

Q. What strategies optimize the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.